3-Phenyl-3-buten-2-one
Overview
Description
“3-Phenyl-3-buten-2-one”, also known as Benzalacetone or Benzylideneacetone, is a chemical compound with the molecular formula C6H5CH=CHCOCH3 . It has a molecular weight of 146.19 .
Synthesis Analysis
The synthesis of “3-Phenyl-3-buten-2-one” has been studied in various contexts. For instance, it has been used as a substrate in zinc electroplating . The compound is typically dissolved in methanol and methanol/water mixtures for these processes .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-3-buten-2-one” can be represented as C6H5CH=CHCOCH3 . This structure can be further analyzed using various spectroscopic methods such as NMR and Raman spectroscopy .
Chemical Reactions Analysis
“3-Phenyl-3-buten-2-one” has been observed to participate in various chemical reactions. For example, it has been used as a substrate for glutathione transferase . It also reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .
Physical And Chemical Properties Analysis
“3-Phenyl-3-buten-2-one” is a solid substance with a melting point of 39 - 41 °C and a boiling point of 260 - 262 °C . It is soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water .
Scientific Research Applications
Vibrational Analysis and Molecular Structure :
- Research on 3-amino-1-phenyl-2-buten-1-one, a compound structurally related to 3-Phenyl-3-buten-2-one, has involved Fourier transform infrared and Raman spectroscopy. Studies focused on the molecular structure and vibrational frequencies, utilizing density functional theory (DFT) and ab initio calculations. These methods have shown a strong intramolecular hydrogen bond in the molecule, contributing to a better understanding of its chemical properties (Raissi et al., 2006).
Electrochemical Behavior :
- Investigations into the electroadsorption of 3-buten-2-one on platinum electrodes have provided insights into its electrochemical properties. This study used voltammetric and transient techniques to explore the behavior of 3-buten-2-one in different conditions, contributing to a broader understanding of its potential applications in electrochemistry (Zinola & Castro Luna AM, 1999).
Analytical Chemistry and Sensor Development :
- A study on 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, a derivative of 3-Phenyl-3-buten-2-one, demonstrated its application in creating copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This has implications in the development of sensors for detecting specific ions in various materials, showcasing the compound's relevance in analytical chemistry (Kopylovich et al., 2011).
Synthesis and Organic Reactions :
- The compound has been explored as a building block in organic synthesis, where its reactions with different reagents have been studied. For example, research on 1-bromo-3-buten-2-one has investigated its potential in forming aza-heterocycles and carbocycles, highlighting its versatility in synthetic chemistry (Westerlund et al., 2001).
Catalysis and Chemical Transformations :
- Studies have also been conducted on nickel-catalyzed cross-coupling reactions involving phenyl-1-butene, a compound related to 3-Phenyl-3-buten-2-one. These research efforts contribute to our understanding of catalysis and chemical transformations, offering insights into the development of new synthetic methods (Nagel & Nedden, 1998).
Safety And Hazards
properties
IUPAC Name |
3-phenylbut-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZMTSUOSTXNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315032 | |
Record name | 3-Phenyl-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-buten-2-one | |
CAS RN |
32123-84-5 | |
Record name | NSC291306 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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